Tupichinol C Shows Cell Line-Dependent Cytotoxicity with Moderate Potency Against HT-1080 Fibrosarcoma Cells
Tupichinol C exhibits differential cytotoxicity across several cancer cell lines. Its activity against human HT-1080 fibrosarcoma cells (IC50 = 50.1 µM) is approximately 1.9-fold more potent than its activity against A549 lung carcinoma cells (IC50 = 94 µM) and HeLa cervical cancer cells (IC50 = 93.4 µM). Against mouse B16-BL6 melanoma cells, it shows minimal activity (IC50 > 100 µM) . This cell-line selectivity is a critical differentiator when compared to broad-spectrum cytotoxic agents, suggesting a more targeted mechanism of action that may reduce off-target effects in certain cellular contexts [1].
| Evidence Dimension | Cytotoxicity (IC50, µM) |
|---|---|
| Target Compound Data | HT-1080: 50.1; A549: 94; HeLa: 93.4; B16-BL6: >100 |
| Comparator Or Baseline | A549 (94 µM), HeLa (93.4 µM), B16-BL6 (>100 µM) |
| Quantified Difference | HT-1080 vs. A549: 1.88-fold more potent; HT-1080 vs. HeLa: 1.86-fold more potent; B16-BL6: >2-fold less potent than HT-1080 |
| Conditions | MTT assay, 72-hour incubation; data extracted from MedChemExpress product page citing PMID: 19689125 |
Why This Matters
This cell-line selectivity data is essential for researchers designing targeted anti-cancer studies, enabling selection of Tupichinol C for models where it demonstrates the most significant effect, thus optimizing experimental design and resource allocation.
- [1] Pan, W. B., Chang, F. R., Wei, L. M., & Wu, Y. C. (2003). New flavans, spirostanol sapogenins, and a pregnane genin from Tupistra chinensis and their cytotoxicity. Journal of Natural Products, 66(2), 161–168. View Source
